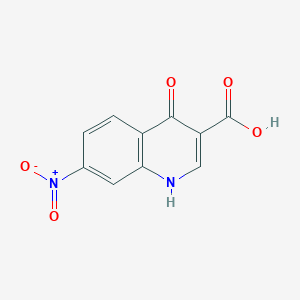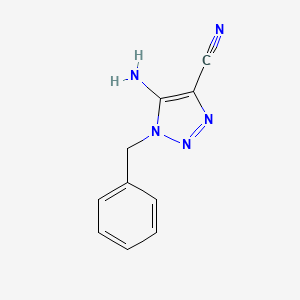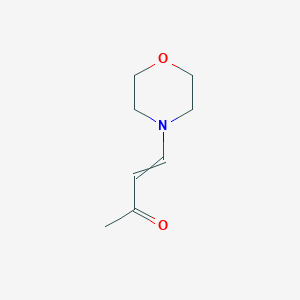
1-(Piperidin-1-il)-2-benzofenona
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidin-1-yl methanone derivatives involves various chemical reactions, including substitution reactions, amidation, Friedel-Crafts acylation, and hydration processes. For instance, the synthesis of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved through substitution reactions, highlighting the compound's complexity and the detailed steps required to obtain it (Karthik et al., 2021). Another example includes the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, demonstrating the compound's synthetic accessibility and the importance of precise reaction conditions (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, have provided insights into the compound's crystalline form and molecular geometry. For example, the crystal structure analysis of a related compound showed intermolecular hydrogen bonds and confirmed the chair conformation of the piperidine ring, which is essential for understanding the compound's stability and reactivity (Revathi et al., 2015). These studies are crucial for predicting the compound's behavior in various chemical environments.
Chemical Reactions and Properties
Piperidin-1-yl methanone derivatives participate in various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, the synthesis of organotin(IV) complexes from related compounds suggests possibilities for creating new materials with unique properties (Singh et al., 2016). Such reactions expand the utility of these compounds in different scientific fields, including materials science.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, are determined through methods like thermogravimetric analysis. The thermal properties of crystals containing similar structures were stable in a specific temperature range, indicating their suitability for applications requiring temperature resilience (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Hydroxy-phenyl)-piperidin-1-yl-methanone" and its derivatives, such as their electronic and molecular characteristics, have been explored using various spectroscopic techniques and theoretical calculations. The HOMO-LUMO energy gap and other electronic parameters provide insights into the compound's reactivity and stability. DFT calculations and molecular electrostatic potential maps identify reactive sites on the molecule's surface, facilitating predictions about its reactivity in chemical reactions (Karthik et al., 2021).
Aplicaciones Científicas De Investigación
Agentes antibacterianos
Los análogos estructurales de 1-(Piperidin-1-il)-2-benzofenona se han estudiado por sus propiedades antibacterianas. Por ejemplo, los compuestos con componentes fenólicos y piperidínicos similares han mostrado una actividad moderada contra bacterias como Staphylococcus aureus y Escherichia coli. Estos hallazgos sugieren posibles aplicaciones de This compound en el desarrollo de nuevos agentes antibacterianos .
Terapia de captura de neutrones de boro (BNCT)
Los compuestos relacionados con This compound se han utilizado para desarrollar sensores de fluorescencia dirigidos a los ácidos bóricos. Estos sensores son cruciales para la BNCT, un método de tratamiento del cáncer que se basa en la captura de neutrones por el boro-10, lo que provoca un daño por radiación altamente localizado .
Detección de iones metálicos
Los derivados de benzoxazol de los compuestos fenólicos, que comparten una semejanza estructural con This compound, se han utilizado para la detección de iones metálicos como el cobre. Esta aplicación es significativa en el monitoreo ambiental y los procesos industriales .
Aplicaciones farmacológicas
Los derivados de piperidina, incluidos los relacionados con This compound, están presentes en varias clases de productos farmacéuticos. Se han estudiado ampliamente por su potencial terapéutico, incluidos los efectos anticancerígenos, anticonvulsivos y antiinflamatorios .
Investigación anticancerígena
Compuestos específicos de piperidina han mostrado promesa como agentes clínicos contra cánceres como el de mama, próstata y pulmón. La investigación indica que This compound podría explorarse para aplicaciones similares, particularmente en combinación con otros medicamentos nuevos .
Inducción de apoptosis
Los compuestos relacionados se han investigado por su capacidad de inducir la apoptosis en las células cancerosas. Esto se logra mediante la modulación del potencial de la membrana mitocondrial y la activación de las vías apoptóticas, lo que sugiere una posible aplicación para This compound en la terapia del cáncer .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-hydroxyphenylacetic acid, a metabolite of phenylalanine, are known to interact with various enzymes and receptors in the body
Mode of Action
For instance, 2-hydroxyphenylacetic acid, a related compound, has been implicated in various biochemical processes
Biochemical Pathways
Related compounds such as 2-hydroxyphenylacetic acid are known to be involved in various metabolic pathways . More research is needed to determine the specific pathways influenced by (2-Hydroxy-phenyl)-piperidin-1-yl-methanone.
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties
Result of Action
For instance, 2-(2’-hydroxyphenyl)benzimidazole has been reported to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the compound’s fluorescence increases upon aggregation
Action Environment
For instance, plants, due to their lack of mobility, are exposed to adverse environmental factors that cannot be avoided, having a direct influence on their development
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could potentially involve further exploration of its synthesis, properties, and potential biological activities . This could include studies to optimize its synthesis, investigations of its interactions with biological targets, and assessments of its potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMP-activated protein kinase (AMPK), a crucial enzyme in maintaining cellular energy homeostasis . The nature of these interactions involves binding to specific sites on the enzyme, leading to either activation or inhibition of its activity.
Cellular Effects
The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPK signaling in mouse primary hepatocytes, leading to changes in glucose uptake and energy metabolism . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone exerts its effects through specific binding interactions with biomolecules. It binds to the AMPK enzyme, inducing conformational changes that either activate or inhibit its function . This binding can lead to enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vivo studies include sustained changes in cellular metabolism and energy homeostasis.
Dosage Effects in Animal Models
The effects of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity without causing significant adverse effects. At higher doses, it may lead to toxic effects, including disruptions in cellular function and metabolic imbalances . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes.
Metabolic Pathways
(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with AMPK influences pathways related to glucose and lipid metabolism . These interactions can lead to changes in the levels of key metabolites and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .
Propiedades
IUPAC Name |
(2-hydroxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBIQSVUGRKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279925 | |
| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2890-83-7 | |
| Record name | NSC14615 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)







